molecular formula C11H16ClN B2861316 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 2253631-12-6

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No. B2861316
M. Wt: 197.71
InChI Key: NINVUXKTBXJCDD-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound . It is similar to 1,2,3,4-tetrahydroquinoline, which is used as an antioxidant and corrosion inhibitor . It is also similar to 2-methyltetrahydroquinoline, a colorless oil produced by the hydrogenation of quinaldine .


Synthesis Analysis

The synthesis of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride and similar compounds involves various strategies. For instance, 1,2,3,4-tetrahydroisoquinolines (THIQ) are synthesized using different synthetic strategies . The formation of tetrahydroquinoline can be influenced by changing the catalyst .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is similar to that of 1,2,3,4-tetrahydroisoquinoline (THIQ), a secondary amine with the chemical formula C9H11N . The THIQ nucleus is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .


Chemical Reactions Analysis

The chemical reactions of 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride and similar compounds involve various pathways. For example, the double bond migration and aromatization pathways can be dramatically reduced by changing the catalyst .

Scientific Research Applications

  • Synthetic Chemistry and Cyclization Reactions

    • 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is utilized in synthetic chemistry, particularly in Diels-Alder reactions. These reactions involve the generation of pyridine o-quinodimethane analogues, leading to the formation of various tetrahydroquinoline and isoquinoline type adducts (Carly, Cappelle, Compernolle, & Hoornaert, 1996). Additionally, research has focused on the preparation and reactivity of different 2,2-dimethyl-1,2-dihydroquinolines in synthetic processes (Williamson & Ward, 2005).
  • Conformational Analysis in Organic Chemistry

    • Studies have been conducted on the conformational equilibria of various methyl-tetrahydroisoquinolines, which is significant for understanding the molecular structure and behavior of these compounds. This includes analyses of diastereomeric pairs and their conformational preferences, contributing to a deeper understanding of their chemical properties (Olefirowicz & Eliel, 1997).
  • Local Anesthetic and Pharmacological Properties

    • Research into the local anesthetic activity and acute toxicity of 1-aryl-tetrahydroisoquinoline alkaloid derivatives has been conducted. These studies aim to find ways to reduce the toxicity of these molecules and increase their therapeutic margin, highlighting the potential medical applications of these compounds (Azamatov et al., 2023).
  • Advanced Organic Syntheses and Reactions

    • The compound has been used in the synthesis of various advanced organic structures, such as N-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, which represent a new class of quinones (Jacobs et al., 2008). Additionally, it is involved in Friedel-Crafts cyclizations for the synthesis of tetrahydroquinolines, which are relevant in the development of potential biological activity agents (Bunce, Cain, & Cooper, 2013).

Future Directions

The future directions for 2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride and similar compounds involve further exploration of their biological potential, structural–activity relationship (SAR), and mechanism of action . There is also interest in the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

2,2-dimethyl-3,4-dihydro-1H-quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-11(2)8-7-9-5-3-4-6-10(9)12-11;/h3-6,12H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINVUXKTBXJCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=CC=CC=C2N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

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